

physical properties of 4-tert-butyl-1H-imidazole

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Compound of Interest

Compound Name: **4-tert-butyl-1H-imidazole**

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An In-Depth Technical Guide to the Physical Properties of **4-tert-butyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and physicochemical properties of **4-tert-butyl-1H-imidazole**. As a substituted imidazole, this heterocyclic compound holds relevance in medicinal chemistry and materials science, where the imidazole scaffold is a privileged structure. This document moves beyond a simple data sheet to explain the causal relationships between the molecular structure—specifically the interplay between the aromatic imidazole ring and the bulky, lipophilic tert-butyl group—and its observable physical properties. It details expected spectroscopic signatures for structural confirmation and provides robust, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and pKa.

Introduction to 4-tert-butyl-1H-imidazole

The imidazole ring is a cornerstone in biological and pharmaceutical sciences, most notably as a fundamental component of the amino acid histidine.^[1] Its unique electronic structure, featuring both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, allows it to act as a proton donor and acceptor, a property critical for enzymatic catalysis.^[1] The introduction of substituents onto the imidazole core allows for the fine-tuning of its steric and electronic properties. The **4-tert-butyl-1H-imidazole** variant incorporates a bulky, electron-donating tert-butyl group. This substituent significantly influences the molecule's lipophilicity, basicity, and

intermolecular interactions, thereby modifying its physical properties for applications in drug design and organic synthesis.

Molecular Structure and Physicochemical Rationale

The structure of **4-tert-butyl-1H-imidazole** consists of a five-membered aromatic ring containing two nitrogen atoms, with a tert-butyl group attached to carbon-4.

Tautomerism: A key feature of N-unsubstituted imidazoles is tautomerism. The proton on the nitrogen can reside on either N-1 or N-3. In 4-substituted imidazoles, this results in an equilibrium between the 4-substituted and 5-substituted forms. For **4-tert-butyl-1H-imidazole**, this means it is in rapid equilibrium with 5-tert-butyl-1H-imidazole. For this reason, it is often referred to as 4(5)-tert-butyl-1H-imidazole.

The bulky tert-butyl group is sterically demanding and electronically donating. This has two primary consequences:

- Increased Lipophilicity: The large, nonpolar alkyl group reduces the molecule's overall polarity compared to the parent imidazole, which is highly water-soluble.^[2] This suggests enhanced solubility in nonpolar organic solvents.
- Increased Basicity: As an electron-donating group, the tert-butyl substituent increases the electron density on the imidazole ring, particularly at the pyridine-like N-3 nitrogen. This enhances its ability to accept a proton, leading to a higher basicity (and a higher pKa for its conjugate acid) compared to unsubstituted imidazole.^[3]

Core Physical Properties

The fundamental physical properties of **4-tert-butyl-1H-imidazole** are summarized below.

Property	Value	Source(s)
Chemical Formula	<chem>C7H12N2</chem>	
Molecular Weight	124.18 g/mol	
CAS Number	21149-98-4	[4]
Physical Form	Solid	
Melting Point	75-77 °C	[4]
Boiling Point	140-145 °C (at 7 Torr)	[4]

Detailed Physicochemical Characteristics

Melting and Boiling Point Analysis

The compound is a solid at room temperature with a defined melting range of 75-77 °C.[\[4\]](#) The presence of the N-H proton allows for intermolecular hydrogen bonding, which contributes to a higher melting point than would be expected for a molecule of this size without such interactions. The boiling point is significantly higher than atmospheric pressure and is reported under reduced pressure to prevent decomposition at elevated temperatures.

Solubility Profile and Polarity

The principle of "like dissolves like" governs solubility. **4-tert-butyl-1H-imidazole** presents a dual character: the imidazole ring is polar and capable of hydrogen bonding, while the tert-butyl group is large and nonpolar.

- **Polar Solvents:** Due to the polar imidazole core, it is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[\[5\]](#) Its solubility in water, however, is likely limited compared to the parent imidazole due to the hydrophobic nature of the tert-butyl group.
- **Nonpolar Solvents:** The tert-butyl group enhances its affinity for nonpolar environments. Therefore, appreciable solubility is expected in solvents like dichloromethane, chloroform, and ethyl acetate. It is likely to be less soluble in highly nonpolar solvents like hexanes.[\[2\]](#)[\[5\]](#)

Acidity and Basicity (pKa Analysis)

Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[\[6\]](#)

- As a Base (pKaH): The most significant pKa value is that of its conjugate acid (the imidazolium ion). The pyridine-like nitrogen (N-3) is basic. For the parent imidazole, the pKaH is approximately 7.1.[\[1\]](#) The tert-butyl group is electron-donating via induction, which increases the electron density at N-3, making it more basic. Therefore, the pKaH of **4-tert-butyl-1H-imidazole** is predicted to be slightly higher than 7.1.
- As an Acid (pKa): The pyrrole-like N-H proton is weakly acidic, with a pKa of around 14.5 for the parent imidazole.[\[1\]](#) This acidity is generally not observed in typical aqueous solutions but can be relevant in the presence of very strong bases.

Spectroscopic Signature for Structural Verification

While specific published spectra for this compound are not readily available, its spectroscopic features can be reliably predicted based on the known values for its constituent parts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- N-H Stretch: A broad absorption is expected in the range of 3100-3300 cm^{-1} , characteristic of the N-H stretching in the hydrogen-bonded imidazole ring.
- C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm^{-1} (approx. 2960-2870 cm^{-1}) will be present, corresponding to the C-H stretching of the tert-butyl group.
- C=N and C=C Stretch: Aromatic ring stretching vibrations for the imidazole core will appear in the 1500-1650 cm^{-1} region.
- C-N Stretch: Absorptions in the fingerprint region, typically around 1050-1250 cm^{-1} , corresponding to C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. (Predicted shifts are for CDCl_3).

- ^1H NMR Spectrum:

- tert-Butyl Protons ($-\text{C}(\text{CH}_3)_3$): A sharp, intense singlet integrating to 9 protons, expected around δ 1.3 ppm.
- Imidazole Ring Protons (H-2 and H-5): Two singlets (or narrow doublets due to long-range coupling), each integrating to 1 proton. The H-2 proton is typically further downfield (δ 7.5-7.7 ppm) than the H-5 proton (δ 6.8-7.0 ppm).
- N-H Proton: A broad singlet that can appear over a wide range (δ 10-12 ppm or higher) and may exchange with D_2O .

- ^{13}C NMR Spectrum:

- tert-Butyl Carbons: Two signals are expected. One intense signal for the three equivalent methyl carbons (δ 30 ppm) and one quaternary carbon signal (δ 32 ppm).
- Imidazole Ring Carbons: Three signals are expected for the aromatic carbons. C-2 is typically the most deshielded (δ 135-138 ppm). C-4 (bearing the t-butyl group) would be significantly downfield (δ 145-150 ppm), and C-5 would be the most shielded of the ring carbons ($\sim\delta$ 115-120 ppm).

Standardized Experimental Protocols

The following protocols describe standard laboratory procedures for determining the key physical properties discussed.

Protocol for Melting Point Determination (Thiele Tube Method)

This method uses a specialized glass tube designed to ensure uniform heating of a sample via convection currents in a heating oil.^[7]

Methodology:

- Sample Preparation: Crush a small amount of dry **4-tert-butyl-1H-imidazole** into a fine powder. Firmly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Clamp a Thiele tube to a ring stand. Fill the tube with mineral or silicone oil until the level is just above the top of the side-arm.[7]
- Assembly: Attach the packed capillary tube to a thermometer using a small rubber band. Position the capillary so the sample is level with the thermometer bulb.
- Immersion: Insert the thermometer into the Thiele tube through a notched stopper, ensuring the sample and thermometer bulb are fully immersed in the oil, but the rubber band remains above the oil level.[8]
- Heating: Gently heat the side-arm of the Thiele tube with a microburner. The convection current will circulate the hot oil, providing even heating.
- Observation: As the temperature approaches the expected melting point (75 °C), reduce the heating rate to ~1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility of the compound in various solvents.[9][10]

Methodology:

- Initial Setup: For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add approximately 1 mL of the solvent to a clean, labeled small test tube.
- Solute Addition: Add a small, precisely weighed amount of **4-tert-butyl-1H-imidazole** (e.g., 10 mg) to each test tube.

- Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution. [\[11\]](#)
- Observation: Allow the tubes to stand and observe. Classify the solubility as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- pH Test (for aqueous solution): If the compound is soluble in water, test the resulting solution with pH paper to confirm its basic nature.[\[9\]](#)

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by creating a titration curve of pH versus the volume of added titrant.[\[12\]](#)[\[13\]](#)

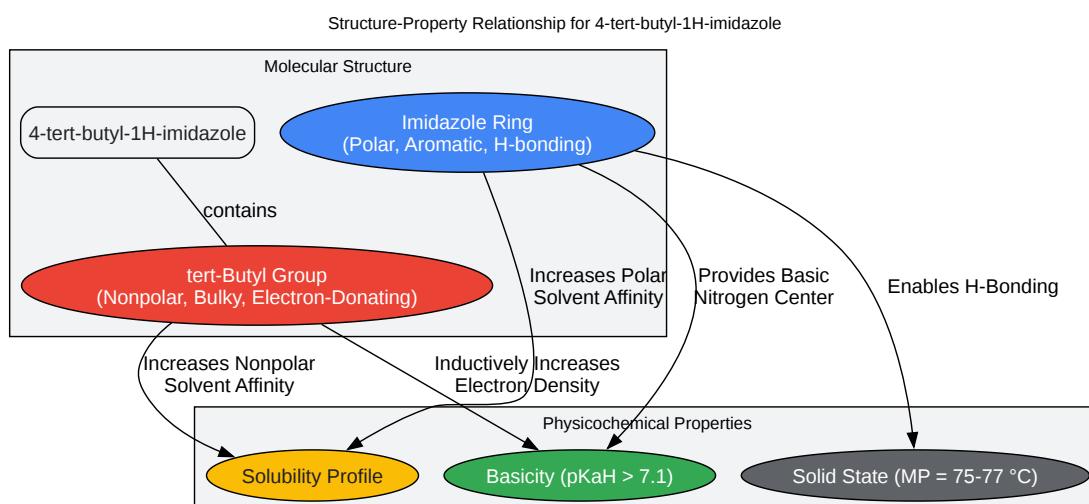
Methodology:

- Solution Preparation: Accurately prepare a standard solution of **4-tert-butyl-1H-imidazole** (e.g., 0.01 M) in deionized water. To ensure all species are in the protonated (imidazolium) form at the start, add a known excess of standardized strong acid (e.g., 0.1 M HCl).
- Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[\[13\]](#)
- Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and begin stirring gently.
- Titration: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKaH is the pH at the half-equivalence point—the point where half of the protonated imidazole has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve.

Visualization of Structure-Property Relationships

The following diagram illustrates the connection between the molecular structure of **4-tert-butyl-1H-imidazole** and its key physicochemical properties.



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Caption: Key structural features and their influence on physical properties.

Conclusion

4-tert-butyl-1H-imidazole is a solid crystalline compound whose physical properties are a direct consequence of its hybrid structure. The polar, hydrogen-bonding imidazole core dictates its solid state at room temperature and its basicity, while the nonpolar, electron-donating tert-butyl group enhances its lipophilicity and increases its pKa relative to the parent heterocycle. A thorough understanding of these properties, verified through the standardized protocols provided herein, is essential for its effective application in synthetic chemistry, drug discovery, and materials science, enabling researchers to predict its behavior and optimize experimental conditions.

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